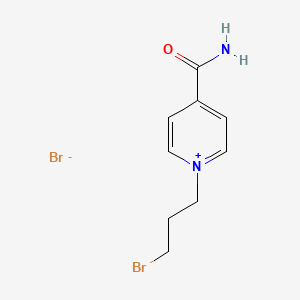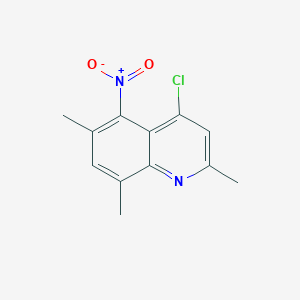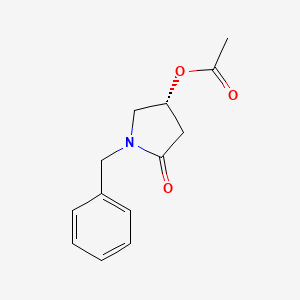
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidinone ring substituted with a benzyl group and an acetate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone ring.
Benzylation: The pyrrolidinone ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Acetylation: The benzylated pyrrolidinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to altered biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar pyrrolidinone core but differ in their substituents.
5-Amino-pyrazoles: These compounds are also used as intermediates in organic synthesis and have similar biological activities.
Uniqueness
(3R)-1-Benzyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific chiral configuration and the presence of both benzyl and acetate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
192865-72-8 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
[(3R)-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)17-12-7-13(16)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3/t12-/m1/s1 |
Clé InChI |
QEROPPYXWQNCJW-GFCCVEGCSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC1CC(=O)N(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

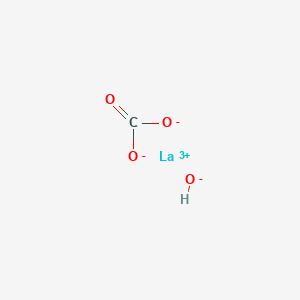
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

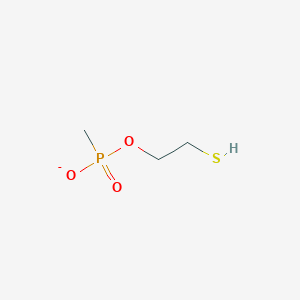
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
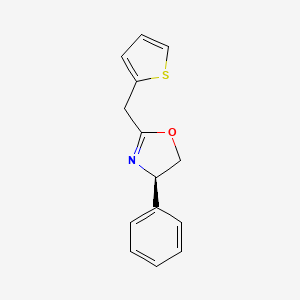
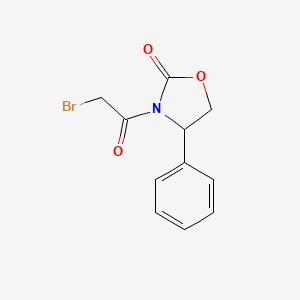
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
